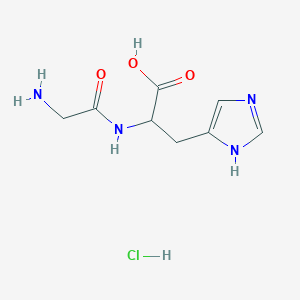

H-Gly-His-OH.HCl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3.ClH/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5;/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKFHUFFZULTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3486-76-8 | |

| Record name | NSC89658 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to H-Gly-His-OH.HCl (Glycyl-L-histidine hydrochloride)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-histidine (Gly-His) is a dipeptide of significant interest in bioinorganic chemistry, pharmacology, and drug development. Composed of glycine and L-histidine, its structure features multiple potential metal ion coordination sites, including a terminal amino group, a peptide linkage, a carboxyl group, and the imidazole side chain of histidine.[1] This guide provides a comprehensive overview of the fundamental properties of its hydrochloride salt, H-Gly-His-OH.HCl. It covers physicochemical characteristics, synthesis and purification workflows, analytical characterization protocols, and known biological activities, with a focus on its role as a metal-chelating agent.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The compound is typically a white solid, soluble in water.[2]

| Property | Value | Reference |

| Chemical Name | Glycyl-L-histidine hydrochloride | [3] |

| Synonyms | Gly-His hydrochloride | [3] |

| CAS Number | 3486-76-8 | [1][3] |

| Molecular Formula | C₈H₁₃ClN₄O₃ | [3] |

| Molecular Weight | 248.67 g/mol | [1][3] |

| Appearance | White Solid | [2] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | -15°C | [3] |

| Optical Activity | [α]20/D +31.5 ± 1.0°, c = 2% in H₂O | [3] |

Synthesis and Characterization

The synthesis of dipeptides like Gly-His is a well-established process in peptide chemistry, commonly achieved through solution-phase or solid-phase peptide synthesis (SPPS). The general workflow involves the coupling of protected amino acids, followed by deprotection and purification.

Synthesis and Purification Workflow

The logical flow for producing and verifying this compound is outlined below. It begins with protected amino acids and proceeds through coupling, deprotection, purification (typically by chromatography), and finally, analytical verification to confirm purity and identity.

Caption: General workflow for synthesis, purification, and analysis of this compound.

Experimental Protocol: Solution-Phase Peptide Synthesis (Conceptual)

Solution-phase synthesis offers a classical approach for small-scale peptide production.[1]

-

Protection: The amino group of glycine is protected (e.g., with a Boc group), and the carboxyl group of histidine is protected (e.g., as a methyl ester). The imidazole side chain of histidine may also require protection.

-

Activation: The carboxyl group of the protected glycine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like N-hydroxybenzotriazole (HOBt) to minimize side reactions.

-

Coupling: The activated glycine is reacted with the protected histidine in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide) to form the protected dipeptide.

-

Deprotection: The protecting groups are sequentially removed. For example, the Boc group is removed with an acid like trifluoroacetic acid (TFA), and the methyl ester is saponified with a base.

-

Purification: The crude product is purified from byproducts and unreacted starting materials using techniques like preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Formation & Isolation: The purified peptide is converted to its hydrochloride salt and isolated, often by lyophilization, to yield the final white solid.

Experimental Protocol: Analytical Characterization via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of peptides.

-

Objective: To determine the purity of the synthesized this compound.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (MeCN).

-

Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV absorbance at 210-220 nm.[4]

-

Sample Preparation: Dissolve a small amount of the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject 10-20 µL of the sample.

-

Run the gradient program and record the chromatogram.

-

Calculate purity based on the relative peak area of the main product peak compared to the total area of all peaks.

-

Biological Activity and Mechanism of Action

The biological significance of Gly-His is intrinsically linked to the properties of its constituent histidine residue. The imidazole side chain of histidine is a versatile ligand, capable of acting as both a hydrogen bond donor and acceptor, and is a potent chelator of metal ions.[5][6]

Metal Ion Chelation

A primary function of Gly-His and other histidine-containing peptides is the chelation of divalent metal ions, particularly copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[1][7] This interaction is highly pH-dependent, as the protonation state of the amino, carboxyl, and imidazole groups dictates the coordination environment.[1]

-

Copper (Cu²⁺) Complexation: Gly-His readily forms stable complexes with Cu²⁺.[1] At physiological pH, the coordination typically involves the N-terminal amino group, the deprotonated peptide amide nitrogen, and the imidazole N3 atom, forming a stable tridentate complex. This high affinity for copper is a key feature of the related and well-studied tripeptide GHK (Gly-His-Lys).[8]

Caption: Mechanism of action for Gly-His via metal ion chelation and resulting biological effects.

Antioxidant Properties

By chelating redox-active metal ions like copper and iron, Gly-His can mitigate oxidative stress. These metal ions are known to participate in the Fenton reaction, which generates highly destructive hydroxyl radicals. By sequestering these ions into a stable complex, the peptide prevents them from catalyzing the formation of reactive oxygen species (ROS), thereby exerting an antioxidant effect.[7] The imidazole ring itself is also known to possess ROS scavenging abilities.[1]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule for various applications:

-

Bioinorganic Chemistry: Used as a model ligand to study the complex coordination chemistry of peptides with metal ions.[1]

-

Drug Delivery: The GHK peptide, of which Gly-His is a core component, is studied for its ability to improve wound healing and tissue regeneration.[9] Gly-His itself can be explored as a carrier for delivering metal ions (like copper) to specific biological targets.

-

Antioxidant Research: Serves as a tool to investigate the mechanisms of metal-induced oxidative stress and the protective effects of chelation therapy.[9]

-

Peptide Synthesis: Used as a building block or a fragment in the synthesis of more complex peptides and peptidomimetics.[3]

Safety and Handling

This compound is generally considered a non-hazardous substance for laboratory use, though standard safety precautions should always be followed.

| Safety Aspect | Recommendation | Reference |

| Personal Protective Equipment | Wear appropriate protective eyeglasses, gloves, and lab coat. | [2] |

| Handling | Avoid dust formation. Avoid contact with skin, eyes, and clothing. Handle in accordance with good industrial hygiene and safety practices. | [2][10] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [2][10] |

| In case of Contact | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. | [11] |

| Incompatible Materials | Strong oxidizing agents. | [2] |

| Hazardous Decomposition | Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. | [2][10] |

References

- 1. This compound | 3486-76-8 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. H-GLY-HIS-OH HCL | 3486-76-8 [amp.chemicalbook.com]

- 4. HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+ | SIELC Technologies [sielc.com]

- 5. discover.library.noaa.gov [discover.library.noaa.gov]

- 6. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Structure of the glycyl-L-histidyl-L-lysine-copper(II) complex in solution. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn2.hubspot.net [cdn2.hubspot.net]

- 11. biosynth.com [biosynth.com]

The Biological Landscape of Glycyl-L-Histidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-histidine (Gly-His) is a dipeptide composed of the amino acids glycine and L-histidine. While its direct biological roles and functions are not as extensively characterized as its tripeptide analog, Glycyl-L-histidyl-L-lysine (GHK), the known functions of its constituent amino acids and related histidine-containing dipeptides provide a framework for understanding its potential physiological significance. This technical guide synthesizes the available, albeit limited, information on Glycyl-L-histidine and extrapolates its likely functions based on the well-documented activities of L-histidine and other histidine-containing peptides. The primary hypothesized roles for Glycyl-L-histidine include metal ion chelation, antioxidant activity, and anti-inflammatory effects. This document aims to provide a comprehensive resource for researchers and professionals in drug development by detailing its potential mechanisms of action, relevant experimental methodologies, and a structured presentation of related quantitative data.

Introduction

Glycyl-L-histidine is a naturally occurring dipeptide, classified as a metabolite resulting from the incomplete breakdown of proteins.[1][2] While specific research on the standalone functions of Glycyl-L-histidine is sparse, the unique properties of the L-histidine residue's imidazole side chain suggest a range of potential biological activities.[3][4] Histidine-containing compounds are known to play crucial roles in various physiological processes, including metal ion homeostasis, antioxidant defense, and the modulation of inflammatory responses.[4][5][6] This guide will explore the inferred biological roles of Glycyl-L-histidine, drawing parallels with more extensively studied molecules like L-histidine and other histidine-containing dipeptides such as carnosine (β-alanyl-L-histidine).

Core Biological Functions (Inferred)

The biological activities of Glycyl-L-histidine are presumed to be largely dictated by the imidazole side chain of the L-histidine residue.

Metal Ion Chelation

The imidazole ring of histidine is a well-established ligand for various metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[3][7] This chelating ability is fundamental to the function of many metalloproteins and enzymes.[3]

Antioxidant Activity

Histidine and histidine-containing dipeptides are recognized for their antioxidant properties.[5][8] These effects are mediated through several mechanisms:

-

Reactive Oxygen Species (ROS) Scavenging: These molecules can directly quench harmful free radicals such as hydroxyl (•OH) and peroxyl (ROO•) radicals.[9]

-

Metal-Ion Sequestration: By chelating pro-oxidant metal ions like copper and iron, Glycyl-L-histidine can prevent their participation in Fenton-like reactions that generate highly reactive hydroxyl radicals.[10]

-

Protection Against Lipid Peroxidation: Histidine-containing compounds can inhibit the oxidation of lipids, a key process in cellular damage.[9]

Anti-inflammatory Effects

L-histidine has been shown to possess anti-inflammatory properties.[6][11] It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6] It is plausible that Glycyl-L-histidine shares these anti-inflammatory capabilities.

Quantitative Data on Related Histidine-Containing Compounds

Direct quantitative data for Glycyl-L-histidine is limited. The following table summarizes data for related compounds to provide a comparative context for potential activity.

| Compound | Biological Activity | Quantitative Measurement | Reference |

| Gly-His-Lys (GHK) | Hydroxyl Radical Scavenging | IC₅₀: ~100 µM | [9] |

| Peroxyl Radical Scavenging | Significant reduction at 250 µM | [9] | |

| Carnosine (β-alanyl-L-histidine) | Hydroxyl Radical Scavenging | IC₅₀: > 500 µM | [9] |

| Reduced Glutathione (GSH) | Hydroxyl Radical Scavenging | IC₅₀: > 500 µM | [9] |

| L-Histidine | Inhibition of NF-κB activation | Significant inhibition at 20 mM | [6] |

| Inhibition of IL-6 production | Significant inhibition at 2 mM and 20 mM | [6] |

Signaling Pathways and Logical Relationships

Based on the functions of L-histidine and related peptides, Glycyl-L-histidine is likely to participate in pathways related to oxidative stress and inflammation.

Modulation of Oxidative Stress

The chelation of redox-active metals and direct scavenging of ROS are key mechanisms by which Glycyl-L-histidine could mitigate oxidative stress.

Caption: Inferred Antioxidant Mechanism of Glycyl-L-Histidine.

Anti-inflammatory Signaling

By potentially inhibiting the NF-κB pathway, Glycyl-L-histidine could reduce the production of inflammatory mediators.

Caption: Hypothesized Anti-inflammatory Action of Glycyl-L-Histidine.

Experimental Protocols

Detailed experimental protocols specifically for Glycyl-L-histidine are not widely published. However, standard assays used for related compounds can be adapted.

Protocol for Assessing Antioxidant Activity: ROS Scavenging

This protocol describes the use of an Electron Spin Resonance (ESR) spin-trapping technique to evaluate the scavenging of hydroxyl radicals, a method that has been applied to GHK.[9]

Materials:

-

Glycyl-L-histidine

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin-trapping agent

-

Fenton reaction reagents: FeSO₄ and H₂O₂

-

Phosphate buffer (pH 7.4)

-

ESR spectrometer

Procedure:

-

Prepare a stock solution of Glycyl-L-histidine in phosphate buffer.

-

In a reaction tube, mix the Glycyl-L-histidine solution (at various concentrations), DMPO, and FeSO₄.

-

Initiate the reaction by adding H₂O₂.

-

Immediately transfer the solution to a flat cell for ESR measurement.

-

Record the ESR spectrum to detect the DMPO-OH adduct signal.

-

The intensity of the signal is inversely proportional to the hydroxyl radical scavenging activity of Glycyl-L-histidine.

-

Compare the signal intensity with a control reaction without Glycyl-L-histidine.

Protocol for Determining Metal Chelation: Potentiometric Titration

Potentiometric titration can be used to determine the stability constants of Glycyl-L-histidine-metal complexes.

Materials:

-

Glycyl-L-histidine

-

Metal salt (e.g., CuSO₄)

-

Standardized strong base (e.g., NaOH)

-

Inert salt for constant ionic strength (e.g., KNO₃)

-

Potentiometer with a pH electrode

-

Thermostated reaction vessel

Procedure:

-

Prepare a solution of Glycyl-L-histidine and the metal salt in a specific molar ratio in the reaction vessel.

-

Maintain a constant temperature and ionic strength.

-

Titrate the solution with the standardized base.

-

Record the pH at each addition of the titrant.

-

Analyze the titration curve using appropriate software to calculate the formation constants of the different complex species.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for characterizing the bioactivity of Glycyl-L-histidine.

Caption: Workflow for Characterizing Glycyl-L-Histidine Bioactivity.

Conclusion and Future Directions

Glycyl-L-histidine is a dipeptide with largely uncharacterized specific biological functions. Based on the known activities of its constituent amino acid, L-histidine, and related histidine-containing peptides, it is reasonable to hypothesize that Gly-His possesses metal-chelating, antioxidant, and anti-inflammatory properties. The lack of direct research on this dipeptide presents a significant opportunity for future investigation.

For professionals in drug development, Glycyl-L-histidine and its derivatives could represent a novel class of therapeutic agents, particularly in conditions associated with oxidative stress and inflammation. Further research is warranted to elucidate its precise mechanisms of action, determine its pharmacokinetic and pharmacodynamic profiles, and evaluate its therapeutic potential in preclinical models. The experimental protocols and workflows outlined in this guide provide a foundation for such future studies. A direct comparison with Gly-His-Lys would also be invaluable to understand the contribution of the C-terminal lysine to the overall activity of this family of peptides.

References

- 1. Glycyl-L-histidine | C8H12N4O3 | CID 7023107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Histidine - Wikipedia [en.wikipedia.org]

- 4. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine, histidine and glycine exhibit anti-inflammatory effects in human coronary arterial endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological functions of histidine-dipeptides and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Discovery of Glycyl-L-Histidine (Gly-His)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-Histidine (Gly-His) is a dipeptide composed of the amino acids glycine and L-histidine linked by a peptide bond.[1] As a fundamental dipeptide, it serves as a building block for more complex peptides and proteins. It is also found in biological systems as a metabolite, resulting from the incomplete breakdown of proteins.[2] Understanding the synthesis and properties of Gly-His is crucial for researchers in fields ranging from biochemistry to medicinal chemistry, as dipeptides can exhibit unique physiological and cell-signaling effects.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and characterization of Gly-His.

Discovery and Natural Occurrence

Gly-His is classified as an "expected" human metabolite, identified as an incomplete product of protein digestion or catabolism.[2] While it has not been extensively documented in specific human tissues, it has been detected in foods such as chicken, duck, and pork, making it a potential biomarker for the consumption of these products. Its discovery is intrinsically linked to the fundamental understanding of protein structure and metabolism, where dipeptides are recognized as short-lived intermediates in amino acid degradation pathways.[2]

Physicochemical Properties

The key physicochemical properties of Glycyl-L-Histidine are summarized below. This data is essential for its purification, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₄O₃ | [1][3] |

| Molecular Weight | 212.21 g/mol | [1][3] |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | [1] |

| Charge at pH 5.5 | Positive (+1 or +2) | [4][5] |

| Charge at pH 7.5 | Neutral (0) or Positive (+1) | [4][6] |

| Synonyms | Gly-his, Glycylhistidine | [1][3] |

Synthesis of Gly-His Dipeptide

The synthesis of Gly-His, like other peptides, can be achieved through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). SPPS is the most widely used method due to its efficiency, scalability, and ease of purification.[7]

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin.[7][8] This method simplifies the process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[8][9] The most common strategies for SPPS utilize either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for the N-terminus of the amino acids.[8][10][11]

The general workflow for the SPPS of Gly-His is illustrated below.

Detailed Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Gly-His

This protocol outlines the synthesis of Gly-His on a Wang resin, which will yield a peptide with a free carboxylic acid at the C-terminus.

Materials and Reagents:

-

Wang Resin

-

Fmoc-His(Trt)-OH (First amino acid, with trityl side-chain protection)

-

Fmoc-Gly-OH (Second amino acid)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Protocol:

-

Resin Preparation and First Amino Acid Loading (Histidine):

-

Swell the Wang resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Dissolve Fmoc-His(Trt)-OH, HBTU, and DIPEA in DMF.

-

Add the solution to the resin and agitate for 2-4 hours to attach the first amino acid.

-

Wash the resin sequentially with DMF, DCM, and then DMF again to remove unreacted reagents.

-

-

Fmoc Deprotection (Histidine):

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group, exposing the free amino group of histidine.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Coupling of the Second Amino Acid (Glycine):

-

In a separate tube, pre-activate Fmoc-Gly-OH by dissolving it with HBTU and DIPEA in DMF for a few minutes.

-

Add the activated glycine solution to the resin.

-

Agitate for 1-2 hours to form the peptide bond between glycine and histidine.

-

Wash the resin sequentially with DMF, DCM, and DMF to remove excess reagents.

-

-

Final Fmoc Deprotection (Glycine):

-

Repeat the deprotection step as described in step 2 to remove the Fmoc group from the N-terminal glycine.

-

Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail (TFA/H₂O/TIS) to the dried resin.

-

Agitate for 2-3 hours at room temperature. This step cleaves the completed Gly-His peptide from the resin and simultaneously removes the Trt protecting group from the histidine side chain.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Purification:

-

Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final Gly-His dipeptide as a white powder.

-

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves carrying out all reactions with the reactants dissolved in a suitable organic solvent. While it allows for easier scaling up, it is more labor-intensive as it requires purification after each step to remove byproducts and unreacted materials.[7][12] The fundamental steps involve protecting the N-terminus of one amino acid and the C-terminus of the other, followed by a condensation reaction to form the peptide bond, and finally, deprotection.[12][13]

Characterization of Gly-His

After synthesis and purification, the identity and purity of the Gly-His dipeptide must be confirmed. Standard analytical techniques are employed for this purpose.

Characterization Protocols

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the dipeptide.

-

Methodology: The purified peptide is dissolved in a suitable solvent and analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS). The resulting spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 213.21.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the covalent structure and the presence of both amino acid residues.

-

Methodology: ¹H NMR and ¹³C NMR spectra are acquired by dissolving the peptide in a deuterated solvent (e.g., D₂O). The spectra will show characteristic peaks for the protons and carbons of the glycine backbone, the histidine backbone, and the histidine imidazole side chain, confirming the correct connectivity.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the final product.

-

Methodology: An analytical reverse-phase HPLC is run on the final product. The chromatogram should display a single major peak, and integration of this peak can be used to quantify the purity, which is typically expected to be >95% for research applications.

-

Biological Significance

Gly-His is a component of the natural tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), which is known for its antioxidant properties and its role in wound healing and tissue regeneration.[14] While Gly-His itself is primarily considered a metabolic intermediate from protein breakdown,[2] the biological activities of related small peptides suggest a potential for further investigation into its own physiological roles.

References

- 1. Glycyl-L-histidine | C8H12N4O3 | CID 7023107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Glycylhistidine | C8H12N4O3 | CID 142774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. Solved Who's charged? Draw the structure of the dipeptide | Chegg.com [chegg.com]

- 6. brainly.com [brainly.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

H-Gly-His-OH HCl: A Technical Guide to its Cellular Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-Gly-His-OH, or Glycyl-L-Histidine, is a dipeptide that plays a significant role in cellular homeostasis, primarily through its potent interaction with divalent metal ions. This technical guide elucidates the core mechanism of action of H-Gly-His-OH in its hydrochloride salt form (HCl), focusing on its function as a metal ion chelator and the subsequent downstream cellular effects. The primary mechanism revolves around the sequestration of redox-active metal ions like copper (Cu²⁺) and zinc (Zn²⁺), which in turn mitigates metal-induced oxidative stress, prevents protein aggregation, and enhances cell survival. This document provides a comprehensive overview of the signaling pathways, quantitative data on its binding affinities and antioxidant capacity, and detailed protocols for key experimental assays.

Core Mechanism of Action: Metal Ion Chelation

The principal mechanism of action of H-Gly-His-OH is its ability to act as a chelating agent for divalent metal ions. The imidazole ring of the histidine residue is the primary site of interaction, forming stable coordination complexes with metal ions, most notably copper (II) and zinc (II).

This chelation is critical for several reasons:

-

Redox State Modulation : By binding to redox-active metals such as copper, H-Gly-His-OH prevents their participation in Fenton-like reactions, which generate highly damaging reactive oxygen species (ROS).

-

Prevention of Amyloid Aggregation : Aberrant metal-protein interactions are implicated in the aggregation of proteins associated with neurodegenerative diseases. H-Gly-His-OH can compete with proteins for metal binding, thereby preventing or even reversing metal-induced protein aggregation.

-

Metal Homeostasis : Peptides containing histidine are involved in the physiological transport and cellular uptake of essential metals like copper.

The general mechanism can be visualized as a multi-step process where the dipeptide sequesters free or loosely bound metal ions, thereby neutralizing their potential toxicity and restoring cellular health.

Figure 1. Mechanism of H-Gly-His-OH in mitigating metal-induced cellular damage.

Quantitative Data

The efficacy of H-Gly-His-OH is quantified by its binding affinity for metal ions (stability constants) and its ability to inhibit downstream damaging effects (e.g., IC₅₀ for antioxidant activity).

Stability Constants of Copper (II) Complexes

The interaction between H-Gly-His-OH and Cu²⁺ results in the formation of several complex species depending on the pH of the solution. The stability of these complexes is determined by potentiometric titration. The key species and their formation/ionization constants are summarized below.[1]

| Complex Species | Formation/Ionization Reaction | Constant Type | Log K / pKa Value |

| CuLH²⁺ | Cu²⁺ + LH⁺ ⇌ CuLH²⁺ + H⁺ | Formation Constant (K₁) | -1.76 |

| CuX | CuLH²⁺ ⇌ CuX + 2H⁺ | Ionization Constant (Kc1) | -8.11 |

| CunYnn- | nCuX ⇌ CunYnn- + nH⁺ | Ionization Constant (Kc2) | -9.45 |

| Table 1: Formation and ionization constants for H-Gly-His-OH with Cu(II) in aqueous solution. LH represents the neutral dipeptide. Data from Aiba et al., 1974.[1] |

Antioxidant Activity

| Peptide | Assay | IC₅₀ Value (approx.) |

| GHK (Gly-His-Lys) | Hydroxyl Radical (•OH) Scavenging | 250 µM |

| Table 2: Antioxidant efficacy of the related GHK peptide. Data from Park et al., 2020.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of H-Gly-His-OH.

Potentiometric Titration for Stability Constant Determination

This method is used to determine the binding affinity (stability constants) of H-Gly-His-OH with metal ions like Cu²⁺.

Objective: To quantify the formation constants of metal-peptide complexes by measuring changes in hydrogen ion concentration (pH) upon titration.

Materials:

-

H-Gly-His-OH HCl

-

Metal salt (e.g., CuCl₂, ZnCl₂) solution of known concentration

-

Standardized NaOH solution (carbonate-free)

-

Standardized HClO₄ or HCl solution

-

Background electrolyte (e.g., 0.15 M NaCl or KNO₃)

-

High-precision pH meter and combination glass electrode

-

Thermostated titration vessel

-

Magnetic stirrer

Protocol:

-

Electrode Calibration: Calibrate the pH electrode system using standard acid-base titrations in the same ionic medium to determine the standard electrode potential (E₀) and the Nernstian slope.

-

Ligand Titration: Titrate a solution of H-Gly-His-OH (e.g., 1 mM) in the background electrolyte with standardized NaOH to determine the protonation constants (pKa values) of the dipeptide.

-

Metal-Ligand Titration: Prepare a solution containing H-Gly-His-OH and the metal ion (e.g., 1:1 molar ratio, 1 mM each) in the background electrolyte.

-

Titrate the metal-ligand solution with standardized NaOH, recording the pH at each titrant addition.

-

Data Analysis: Use a suitable software program (e.g., HYPERQUAD) to analyze the titration curves. The program refines the stability constants (log β) for various complex species (e.g., ML, MLH, MLH₋₁) by minimizing the difference between the experimental and calculated pH values.

Figure 2. Experimental workflow for potentiometric titration.

Intracellular ROS Measurement using DCFH-DA Assay

This assay quantifies the antioxidant effect of H-Gly-His-OH by measuring its ability to reduce intracellular ROS levels.

Objective: To measure the change in intracellular ROS in cells subjected to oxidative stress, with and without pre-treatment with H-Gly-His-OH.

Materials:

-

Adherent cell line (e.g., HaCaT keratinocytes, BV2 microglia)

-

H-Gly-His-OH HCl

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Oxidative stress inducer (e.g., H₂O₂, CuSO₄)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., DMEM)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.

-

Peptide Treatment: Remove the medium and treat the cells with various concentrations of H-Gly-His-OH in serum-free medium for a specified time (e.g., 1-2 hours).

-

ROS Induction: Add the oxidative stress inducer (e.g., 500 µM CuSO₄) to the wells and co-incubate for the desired period (e.g., 24 hours). Include appropriate controls (untreated cells, cells with inducer only).

-

DCFH-DA Staining: Wash the cells once with warm PBS. Add DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.

-

Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

Data Analysis: Normalize the fluorescence of treated samples to the control group to determine the fold change in ROS production.

Thioflavin T (ThT) Assay for Protein Aggregation

This assay is used to monitor the inhibition of metal-induced protein aggregation by H-Gly-His-OH.

Objective: To assess the ability of H-Gly-His-OH to prevent the formation of amyloid-like fibrils in the presence of aggregating agents like copper or zinc.

Materials:

-

Model protein (e.g., Bovine Serum Albumin, Amyloid-beta peptide)

-

H-Gly-His-OH HCl

-

Metal salt (e.g., CuSO₄, ZnCl₂)

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

Black 96-well plates with a clear bottom

-

Fluorescence microplate reader with shaking capability

Protocol:

-

Preparation: In a 96-well plate, prepare reaction mixtures containing the model protein (e.g., 25 µM), ThT (e.g., 50 µM), and the metal ion inducer (e.g., 100 µM CuSO₄) in the assay buffer.

-

Inhibitor Addition: To test wells, add varying concentrations of H-Gly-His-OH. Ensure all wells have the same final volume and solvent concentration.

-

Incubation and Monitoring: Place the plate in a microplate reader set to 37°C. Monitor the aggregation kinetics by measuring ThT fluorescence (Excitation: ~440 nm, Emission: ~480 nm) at regular intervals (e.g., every 5-10 minutes) with intermittent shaking.

-

Data Analysis: Plot the fluorescence intensity versus time to generate aggregation curves. Compare the lag time and maximum fluorescence of samples with and without H-Gly-His-OH to determine the extent of inhibition.

Figure 3. General workflow for a Thioflavin T (ThT) protein aggregation assay.

Conclusion

The mechanism of action of H-Gly-His-OH.HCl in cells is fundamentally linked to its high affinity for divalent metal ions, particularly copper and zinc. By effectively chelating these metals, the dipeptide acts as a potent indirect antioxidant, preventing the generation of ROS and inhibiting metal-mediated protein aggregation. These actions translate to a cytoprotective effect, reducing cellular damage and promoting survival under conditions of metal-induced stress. The quantitative data on its binding affinities and antioxidant potential, combined with the detailed experimental protocols provided, offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this simple yet powerful biomolecule.

References

The Cellular Journey of Glycyl-L-histidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-histidine (Gly-His) is a dipeptide of significant interest due to its role as a fundamental building block of proteins and its potential physiological activities. Understanding its cellular uptake and subsequent metabolic fate is crucial for various fields, including nutrition, pharmacology, and drug development. This technical guide provides a comprehensive overview of the mechanisms governing the cellular absorption and metabolism of Glycyl-L-histidine. We delve into the primary transport systems involved, the key enzymatic processes responsible for its breakdown, and the ultimate metabolic pathways of its constituent amino acids. This document also outlines detailed experimental protocols for studying dipeptide transport and metabolism in vitro, and presents available quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Cellular Uptake of Glycyl-L-histidine

The primary mechanism for the cellular uptake of Glycyl-L-histidine from the extracellular environment is mediated by the proton-coupled oligopeptide transporter 1 (PEPT1), also known as SLC15A1. This transporter is predominantly expressed on the apical membrane of intestinal epithelial cells and in the proximal tubules of the kidneys. PEPT1 is a high-capacity, low-affinity transporter that cotransports di- and tripeptides with protons down an electrochemical gradient.

The Role of PEPT1 in Glycyl-L-histidine Transport

PEPT1 exhibits broad substrate specificity, recognizing a vast array of di- and tripeptides. The transport process is stereoselective, with a preference for L-isomers of amino acids within the peptide. While specific kinetic data for Glycyl-L-histidine transport by PEPT1 are not extensively documented in the literature, its structure as a dipeptide composed of L-amino acids makes it a putative substrate for PEPT1. The transport is an active process, driven by the inwardly directed proton gradient maintained by the Na+/H+ exchanger on the apical membrane.

Quantitative Data on Dipeptide Transport

To provide a comparative context for the affinity of dipeptide transporters, the following table summarizes the kinetic parameters for the well-characterized PEPT1 substrate, Glycyl-sarcosine (Gly-Sar).

| Substrate | Transporter | Cell Line | Km (mM) | Vmax (pmol/mg protein/min) | Reference |

| Glycyl-sarcosine | PEPT1 | Caco-2 | 1.2 ± 0.2 | 1250 ± 150 | (Faria et al., 2008) |

| Glycyl-sarcosine | PEPT1 | SK-PT | 0.8 ± 0.1 | 890 ± 90 | (Terada et al., 1996) |

Intracellular Metabolism of Glycyl-L-histidine

Once transported into the cell, Glycyl-L-histidine is rapidly hydrolyzed by intracellular, cytosolic peptidases into its constituent amino acids: glycine and L-histidine. This enzymatic cleavage of the peptide bond is a critical step in the overall metabolic pathway.

Cytosolic Peptidases

A variety of cytosolic dipeptidases with broad substrate specificities are present in intestinal epithelial cells and other tissues. While the specific enzyme responsible for Glycyl-L-histidine hydrolysis has not been definitively identified, enzymes such as cytosolic dipeptidase (EC 3.4.13.18) are known to hydrolyze a wide range of dipeptides. The activity of these peptidases is generally high, ensuring that the intracellular concentration of the intact dipeptide is kept low, which in turn helps to maintain the concentration gradient for its transport into the cell.

Metabolic Fate of Glycine and L-histidine

Following hydrolysis, glycine and L-histidine enter their respective metabolic pathways.

-

Glycine Metabolism: Glycine is a non-essential amino acid that participates in numerous metabolic processes. It can be interconverted with serine, used for the synthesis of purines, heme, and glutathione, or be catabolized via the glycine cleavage system.

-

L-histidine Metabolism: L-histidine is an essential amino acid. Its primary catabolic pathway in the liver involves its conversion to urocanate by histidase. Urocanate is then further metabolized to N-formiminoglutamate (FIGLU). The formimino group is then transferred to tetrahydrofolate, yielding glutamate. Glutamate can then enter the citric acid cycle for energy production or be used for the synthesis of other amino acids and nitrogenous compounds.

Experimental Protocols

This section provides detailed methodologies for the in vitro study of Glycyl-L-histidine uptake and metabolism. The Caco-2 cell line, which differentiates into a polarized monolayer of enterocyte-like cells, is the most widely used model for these studies.

Caco-2 Cell Culture and Differentiation

-

Cell Line: Caco-2 cells (ATCC HTB-37).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Seeding for Transport Assays: Seed Caco-2 cells onto Transwell® polycarbonate membrane inserts (e.g., 12-well format, 0.4 µm pore size) at a density of 6 x 104 cells/cm2.

-

Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. The culture medium should be changed every 2-3 days. The integrity of the monolayer should be monitored by measuring the transepithelial electrical resistance (TEER).

Glycyl-L-histidine Uptake Assay Using Radiolabeled Substrate

-

Radiolabeled Substrate: [3H]-Glycyl-L-histidine or [14C]-Glycyl-L-histidine.

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with MES to the desired pH (typically pH 6.0 for apical uptake to mimic the acidic microclimate of the small intestine).

-

Assay Procedure:

-

Wash the Caco-2 cell monolayers twice with pre-warmed transport buffer at 37°C.

-

Add the transport buffer containing the radiolabeled Glycyl-L-histidine at a known concentration to the apical side of the Transwell® insert.

-

Incubate for various time points (e.g., 2, 5, 10, 15, 30 minutes) at 37°C.

-

To terminate the uptake, aspirate the transport buffer and immediately wash the monolayers three times with ice-cold transport buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

-

Determine the radioactivity in the cell lysate using a liquid scintillation counter.

-

Measure the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize the uptake data.

-

-

Kinetic Analysis: To determine the Km and Vmax, perform the uptake assay with varying concentrations of unlabeled Glycyl-L-histidine in the presence of a fixed concentration of the radiolabeled substrate.

Analysis of Glycyl-L-histidine and its Metabolites by HPLC

-

Sample Preparation:

-

For cellular extracts, after the uptake experiment, wash the cells and then lyse them. Precipitate the proteins with an equal volume of ice-cold methanol or perchloric acid. Centrifuge to remove the precipitated protein and collect the supernatant.

-

For analysis of the transport medium, collect aliquots from the apical and basolateral compartments at different time points.

-

-

HPLC System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized.

-

Detection: UV detection at a wavelength appropriate for the imidazole ring of histidine (around 210-220 nm) or by mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

-

Quantification: Use standard curves of Glycyl-L-histidine, glycine, and L-histidine to quantify their concentrations in the samples.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Cellular uptake and metabolism of Glycyl-L-histidine.

Experimental Workflow

Potential Therapeutic Effects of Glycyl-L-histidine: An In-depth Technical Guide

Disclaimer: This technical guide explores the potential therapeutic effects of the dipeptide Glycyl-L-histidine (Gly-His). It is crucial to note that direct scientific evidence from in vitro, in vivo, or clinical studies specifically investigating the bioactivity of Glycyl-L-histidine is largely absent from the current body of scientific literature. The following information is therefore primarily based on an inferential analysis of the well-documented therapeutic properties of its constituent amino acids, L-glycine and L-histidine. The central hypothesis of this guide is that Glycyl-L-histidine, upon administration, is likely to undergo enzymatic hydrolysis into its constituent amino acids, which then exert their individual biological effects.

Introduction

Glycyl-L-histidine (Gly-His) is a dipeptide composed of the amino acids glycine and L-histidine. While the therapeutic potential of many peptides is an active area of research, Gly-His itself has not been the subject of extensive investigation. In contrast, its constituent amino acids are known to play significant roles in a multitude of physiological processes, exhibiting antioxidant, anti-inflammatory, cytoprotective, and neuromodulatory properties. This guide will delve into the established therapeutic effects of glycine and L-histidine to build a scientifically-grounded case for the potential applications of Glycyl-L-histidine as a pro-drug for these beneficial amino acids.

Proposed Mechanism of Action: Enzymatic Hydrolysis

The primary proposed mechanism of action for orally or systemically administered Glycyl-L-histidine is its rapid hydrolysis by dipeptidases, which are present in various tissues and plasma, into free L-glycine and L-histidine. This enzymatic cleavage would release the individual amino acids to exert their respective biological activities.

The Role of the Glycyl-L-Histidine (Gly-His) Dipeptide in Protein Structure and Stability: A Technical Guide

An in-depth technical guide on the Gly-His dipeptide in protein structure and stability for researchers, scientists, and drug development professionals.

Introduction

The Glycyl-L-Histidine (Gly-His) dipeptide, a simple molecule composed of glycine and L-histidine, holds significant implications for the structural integrity and stability of proteins. Both constituent amino acids possess unique properties that contribute to the dipeptide's overall function. Glycine, with its single hydrogen atom as a side chain, offers exceptional conformational flexibility, allowing it to occupy positions within a protein structure that are sterically inaccessible to other amino acids. Histidine, with its imidazole side chain, has a pKa near physiological pH, enabling it to act as a proton donor or acceptor and participate in metal ion coordination, catalysis, and pH-dependent structural changes. This guide provides a comprehensive overview of the Gly-His dipeptide's role in protein science, with a focus on its impact on structure and stability, relevant experimental protocols, and quantitative data.

Core Concepts in Protein Stability

The stability of a protein is defined by the Gibbs free energy difference (ΔG) between its folded (native) and unfolded (denatured) states. A more negative ΔG indicates a more stable protein. Key thermodynamic parameters used to quantify protein stability include:

-

Melting Temperature (Tm): The temperature at which 50% of the protein is in its unfolded state. A higher Tm generally corresponds to greater thermal stability.

-

Enthalpy of Unfolding (ΔH): The heat absorbed by the protein as it unfolds.

-

Change in Heat Capacity (ΔCp): The difference in heat capacity between the unfolded and folded states.

Additives and specific amino acid sequences can influence these parameters by interacting with the protein in its folded or unfolded state, thereby shifting the equilibrium and altering its stability.

The Contribution of Gly-His to Protein Stability

While extensive quantitative data for the direct effect of the free Gly-His dipeptide as an additive on a wide range of proteins is not broadly consolidated in the literature, the known properties of its constituent amino acids provide a strong basis for its stabilizing effects. Glycine itself is known to have stabilizing properties, and histidine is frequently used in formulations of therapeutic proteins, such as monoclonal antibodies, for its buffering capacity. The combination in the Gly-His dipeptide, particularly the presence of the imidazole ring, allows for a range of interactions that can enhance protein stability.

One of the key mechanisms by which histidine-containing peptides can influence protein stability is through their ability to chelate metal ions. Divalent metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), can sometimes induce protein aggregation and instability. The imidazole group of histidine is an effective metal chelator. By sequestering these ions, Gly-His can mitigate their destabilizing effects.

Furthermore, the Gly-His motif can be found at the N-terminus of recombinant proteins as part of a "Gly-His tag". This tag can be selectively modified for applications such as protein labeling and conjugation, demonstrating a practical application of this specific dipeptide sequence in biotechnology.

Quantitative Analysis of Stabilizer Effects

The following table illustrates the expected impact of a stabilizing agent like Gly-His on the thermodynamic parameters of a model protein. The values are representative and serve to demonstrate the typical changes observed when a stabilizer is introduced into a protein formulation.

| Condition | Melting Temperature (Tm) (°C) | Enthalpy of Unfolding (ΔH) (kJ/mol) | Gibbs Free Energy of Unfolding (ΔG) at 25°C (kJ/mol) |

| Model Protein in Buffer | 65.0 | 400 | -30.0 |

| Model Protein + 50 mM Gly-His | 68.5 | 420 | -35.0 |

| Model Protein + 100 mM Gly-His | 70.2 | 435 | -38.5 |

Note: This data is illustrative and based on the general principles of protein stabilization by small molecule additives. The actual quantitative effects would need to be determined empirically for each specific protein.

Experimental Protocols for Assessing Protein Stability

The influence of the Gly-His dipeptide on protein stability can be rigorously assessed using a variety of biophysical techniques. Detailed methodologies for three key experiments are provided below.

Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) directly measures the heat absorbed by a protein as it unfolds due to increasing temperature. This allows for the determination of the melting temperature (Tm) and the enthalpy of unfolding (ΔH).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the protein of interest (e.g., 1-2 mg/mL) in a well-defined buffer system (e.g., 20 mM phosphate buffer, pH 7.4).

-

Prepare a stock solution of Gly-His dipeptide (e.g., 1 M) in the same buffer.

-

Create a series of protein samples with varying concentrations of Gly-His (e.g., 0 mM, 25 mM, 50 mM, 100 mM). Ensure the protein concentration remains constant across all samples.

-

Prepare a corresponding reference solution for each sample, containing the identical buffer and Gly-His concentration but lacking the protein.

-

Thoroughly degas all solutions before loading into the calorimeter to prevent bubble formation.

-

-

Instrument Setup:

-

Set up the DSC instrument according to the manufacturer's instructions.

-

Equilibrate the system with the buffer solution to establish a stable baseline.

-

-

Data Acquisition:

-

Load the protein sample and the corresponding reference solution into the sample and reference cells of the calorimeter, respectively.

-

Apply a constant pressure to the cells (e.g., 3 atm) to prevent boiling at higher temperatures.

-

Heat the samples at a constant scan rate (e.g., 1°C/min) over a temperature range that encompasses the entire unfolding transition (e.g., 20°C to 100°C).

-

Record the differential heat capacity (Cp) as a function of temperature.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample-reference thermogram to obtain the excess heat capacity curve for the protein unfolding transition.

-

Fit the data to a suitable thermodynamic model (e.g., a two-state model) to determine the Tm (the peak of the transition) and the calorimetric enthalpy (ΔHcal, the area under the peak).

-

Compare the Tm and ΔHcal values for the protein in the absence and presence of Gly-His to quantify its effect on thermal stability.

-

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is used to assess the secondary and tertiary structure of a protein. Thermal denaturation can be monitored by tracking the change in the CD signal at a specific wavelength as a function of temperature.

Methodology:

-

Sample Preparation:

-

Prepare protein samples with and without Gly-His as described for the DSC experiment. The protein concentration for CD is typically lower (e.g., 0.1-0.2 mg/mL).

-

The buffer should be free of components that have high absorbance in the far-UV region.

-

-

Instrument Setup:

-

Turn on the CD spectrometer and the xenon lamp, allowing it to stabilize for at least 30 minutes.

-

Continuously purge the instrument with nitrogen gas.

-

Set up the instrument with a temperature controller.

-

-

Data Acquisition (Thermal Melt):

-

Place the protein sample in a quartz cuvette with a short path length (e.g., 1 mm).

-

Record a baseline spectrum of the buffer (with and without Gly-His) across the desired wavelength range (e.g., 190-260 nm for secondary structure).

-

For the thermal melt experiment, select a wavelength where a significant change in the CD signal is observed upon unfolding (e.g., 222 nm for an α-helical protein).

-

Increase the temperature at a controlled rate (e.g., 1°C/min) and record the CD signal at the chosen wavelength.

-

-

Data Analysis:

-

Plot the CD signal (or molar ellipticity) versus temperature.

-

The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

-

Fit the curve to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the transition.

-

Compare the Tm values obtained in the presence and absence of Gly-His.

-

Binding Affinity Measurement using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during a binding event. It can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between Gly-His and a protein.

Methodology:

-

Sample Preparation:

-

Prepare the protein solution (in the sample cell) and the Gly-His solution (in the injection syringe) in the exact same buffer to minimize heat of dilution effects.

-

The protein concentration should be such that the c-value (c = n * [Protein] / Kd) is within the optimal range for the instrument (typically 5 < c < 500).

-

The Gly-His concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.

-

Degas both solutions.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe.

-

Allow the instrument to equilibrate to the desired experimental temperature.

-

-

Data Acquisition:

-

Load the protein solution into the sample cell and the Gly-His solution into the injection syringe.

-

Perform a series of small, sequential injections of the Gly-His solution into the protein solution, allowing the system to return to thermal equilibrium after each injection.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.

-

Integrate the area of each peak and plot the heat change per mole of injectant against the molar ratio of Gly-His to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

Visualizing Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of experimental workflows and molecular relationships.

Caption: Experimental workflow for assessing the impact of Gly-His on protein stability.

Caption: Chemical modification workflow for proteins with an N-terminal Gly-His tag.

The Gly-His dipeptide represents a fascinating and functionally important molecular entity in the realm of protein science. Its stabilizing properties, derived from the unique characteristics of both glycine and histidine, make it a valuable component in protein formulations and a significant motif in protein engineering and bioconjugation. For researchers, scientists, and drug development professionals, a thorough understanding of how to quantify its effects on protein stability and structure is paramount. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for the investigation and application of the Gly-His dipeptide in the development of stable and effective protein-based therapeutics and biotechnological tools.

Methodological & Application

Application Notes: Glycyl-L-histidine as a Supplement for CHO Cells

Introduction

Chinese Hamster Ovary (CHO) cells are the primary platform for the production of recombinant therapeutic proteins. Optimizing cell culture media is crucial for enhancing CHO cell growth, viability, and productivity. Amino acids are essential components of cell culture media, but some, like histidine, can be consumed rapidly, while others may have limited solubility or stability. Dipeptides, such as Glycyl-L-histidine (Gly-His), offer a promising solution to these challenges. Gly-His is a dipeptide composed of glycine and L-histidine, which can serve as a stable and highly soluble source of these two amino acids, potentially leading to improved culture performance.

Key Benefits of Dipeptide Supplementation

Dipeptide supplementation in CHO cell culture offers several advantages over the use of free amino acids:

-

Improved Solubility and Stability: Many amino acids have poor solubility at neutral pH, complicating the preparation of concentrated feed solutions. Dipeptides are generally more soluble and stable in solution, allowing for the formulation of more concentrated, pH-neutral feeds.[1][2][3]

-

Reduced Byproduct Formation: The controlled release of amino acids from dipeptides can lead to more efficient metabolism and a reduction in the accumulation of toxic byproducts like lactate and ammonia.[4] Studies on L-tyrosyl-L-histidine (a related histidine-containing dipeptide) have shown decreased secretion of these byproducts.[4]

-

Enhanced Cell Growth and Viability: By providing a stable source of essential amino acids and reducing metabolic stress, dipeptide supplementation can lead to higher viable cell densities and extended culture viability.

-

Increased Productivity: Improved cellular health and more efficient nutrient utilization can translate to higher specific productivity (qP) and overall product titers.

Mechanism of Action

Glycyl-L-histidine is taken up by CHO cells through peptide transporters.[5][6][7] Once inside the cell, it is rapidly cleaved by intracellular peptidases into its constituent amino acids, glycine and L-histidine.[5][6][7] These free amino acids then become available for protein synthesis and other metabolic processes. This intracellular release mechanism ensures a more controlled supply of amino acids compared to the direct uptake of free amino acids from the medium.

Potential Roles of Glycine and Histidine

-

Glycine: As a non-essential amino acid, glycine plays a role in the synthesis of proteins, purines, and glutathione. Its supplementation can help reduce lactate production.

-

Histidine: This essential amino acid is a precursor for the synthesis of carnosine, a dipeptide with antioxidant properties.[8] Histidine itself has antioxidant capabilities and its supplementation has been shown to reduce oxidative stress.[9][10]

Data Presentation

| Dipeptide Supplement | Cell Line | Culture Mode | Effect on Viable Cell Density (VCD) | Effect on Titer/Productivity | Reference |

| L-tyrosyl-L-histidine (YH) | CHO | Fed-batch | Not specified | Decreased lactate and ammonium by-products, indicating improved metabolic efficiency. | [4] |

| Glycyl-L-tyrosine (GY) | IgG-producing CHO-K1 | Fed-batch | Increased peak VCD at optimal concentrations. | Enhanced IgG titer and productivity. A 0.5x concentration showed the highest final titer. | [11][12] |

| L-alanyl-L-glutamine (AQ) | CHO | Batch | Increased peak VCD and culture longevity. | Not specified | [1] |

| Glycyl-L-glutamine (GQ) | CHO | Batch | Slower but sustained release of glutamine, leading to stable growth. | Not specified | [1] |

Experimental Protocols

This section provides a detailed methodology for evaluating the effect of Glycyl-L-histidine supplementation on a recombinant antibody-producing CHO cell line in a fed-batch culture.

1. Materials and Reagents

-

Recombinant CHO cell line (e.g., CHO-K1, CHO-S, DG44)

-

Chemically defined basal and feed media

-

Glycyl-L-histidine (cell culture grade)

-

Sterile water for injection (WFI)

-

Shake flasks or benchtop bioreactors

-

Standard cell culture equipment (incubators, centrifuges, microscopes, etc.)

-

Analytical equipment for measuring cell density, viability, metabolites, and product titer (e.g., cell counter, HPLC, ELISA)

2. Protocol for Evaluating Glycyl-L-histidine Supplementation

2.1. Preparation of Glycyl-L-histidine Stock Solution

-

Prepare a concentrated stock solution of Glycyl-L-histidine (e.g., 100 mM) by dissolving the powder in WFI.

-

Sterile-filter the solution through a 0.22 µm filter.

-

Store the stock solution at -20°C until use.

2.2. Cell Culture and Supplementation Strategy

-

Thaw and expand the CHO cell line in the basal medium according to standard protocols.

-

Inoculate shake flasks or bioreactors at a starting viable cell density of 0.3 x 10^6 cells/mL in the basal medium.

-

Culture the cells at 37°C, 5% CO2, and with appropriate agitation (e.g., 120 rpm for shake flasks).

-

On day 3, begin the feeding strategy by adding a percentage of the initial volume of the feed medium.

-

Divide the cultures into different experimental groups:

-

Control Group: Fed with the standard feed medium.

-

Gly-His Group(s): Fed with the feed medium supplemented with different concentrations of Glycyl-L-histidine (e.g., 1 mM, 5 mM, 10 mM).

-

-

Continue the daily feeding and monitoring for the duration of the culture (typically 12-14 days).

2.3. Monitoring and Analytics

-

Cell Growth and Viability:

-

Measure viable cell density and viability daily using a cell counter (e.g., Vi-CELL XR).

-

-

Metabolite Analysis:

-

Collect samples daily and analyze for key metabolites such as glucose, lactate, glutamine, glutamate, and ammonia using a biochemistry analyzer (e.g., Cedex Bio).

-

-

Product Titer:

-

Quantify the recombinant protein titer every two days using an appropriate method such as ELISA or HPLC with a Protein A column.

-

-

Data Analysis:

-

Plot the growth curves, viability profiles, metabolite concentrations, and product titers over time for all experimental groups.

-

Calculate the specific productivity (qP) to assess the production efficiency per cell.

-

Mandatory Visualization

Caption: Experimental workflow for evaluating Glycyl-L-histidine in CHO cells.

Caption: Hypothesized metabolic pathway of Glycyl-L-histidine in CHO cells.

References

- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

- 2. cellculturedish.com [cellculturedish.com]

- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]

- 4. researchgate.net [researchgate.net]

- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. himedialabs.com [himedialabs.com]

- 9. Dimeric Histidine as a Novel Free Radical Scavenger Alleviates Non-Alcoholic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.skku.edu [pure.skku.edu]

Protocol for the Dissolution of H-Gly-His-OH.HCl for Experimental Applications

Introduction

H-Gly-His-OH.HCl (Glycyl-L-histidine hydrochloride) is a dipeptide composed of glycine and histidine. Its hydrochloride form enhances its stability and solubility in aqueous solutions. This dipeptide is utilized in various research applications, including biochemical and cell culture studies, often related to its metal-chelating properties and biological activities. Proper dissolution and handling are critical to ensure the integrity and efficacy of the peptide in experimental settings. This document provides a detailed protocol for the dissolution of this compound, along with data on its chemical properties and guidelines for solution preparation and storage.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is essential for accurate solution preparation and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃ClN₄O₃ | [1] |

| Molecular Weight | 248.67 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| pKa Values (estimated) | C-terminus (~3.3), Histidine side chain (~6.0), N-terminus (~7.7) | [2][3][4] |

| Isoelectric Point (pI) (estimated) | ~6.85 | N/A |

| Storage Temperature | -20°C (lyophilized powder) | [5] |

Note: pKa and pI values are estimated based on the typical pKa values of the N-terminal amino group, C-terminal carboxyl group, and the histidine side chain in peptides. The actual values may vary slightly.

Dissolution Protocol

The dissolution strategy for this compound is based on its chemical structure, which includes a basic histidine residue. The net charge of the dipeptide is pH-dependent. At physiological pH (~7.4), the peptide will have a net positive charge, rendering it generally soluble in aqueous solutions.

Materials

-

This compound (lyophilized powder)

-

Sterile, deionized, or distilled water (e.g., cell culture grade, Milli-Q, or equivalent)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Pipettes and sterile filter tips

-

pH meter (optional, for buffer preparation)

-

Sterile syringe filters (0.22 µm) for sterilization of the final solution

Preparation of a Stock Solution (e.g., 10 mM in Water)

-

Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

-

Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 10 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.010 L x 248.67 g/mol = 0.024867 g = 24.87 mg

-

-

Weigh the Peptide: Carefully weigh the calculated amount of the peptide in a sterile microcentrifuge tube or directly into the sterile conical tube.

-

Dissolution: a. Add a portion (e.g., 8 mL) of sterile water to the tube containing the peptide. b. Gently vortex the solution to dissolve the powder. This compound is generally soluble in water. c. Once fully dissolved, add the remaining volume of sterile water to reach the final desired volume (e.g., 10 mL). d. Mix the solution thoroughly by gentle inversion or vortexing.

-

Sterilization (Optional but Recommended for Cell Culture): If the solution is intended for use in cell culture or other sterile applications, filter-sterilize it through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below. For short-term storage (a few days), the solution may be kept at 4°C.

Experimental Workflow Diagram

Caption: Workflow for preparing and using this compound solutions.

Application Example: Preparation of a Working Solution for Cell Culture

For cell culture experiments, it is crucial to maintain sterility and to dilute the stock solution to a non-toxic working concentration in the cell culture medium.

-

Thaw the Stock Solution: Remove one aliquot of the frozen (-20°C) this compound stock solution and thaw it at room temperature or in a 37°C water bath.

-

Calculate the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 µM from a 10 mM stock solution:

-

Use the formula: C₁V₁ = C₂V₂

-

(10,000 µM)(V₁) = (100 µM)(10,000 µL)

-

V₁ = 100 µL

-

-

Prepare the Working Solution: Under sterile conditions in a laminar flow hood, add the calculated volume (100 µL) of the stock solution to your cell culture medium (9.9 mL) to reach the final volume of 10 mL.

-

Mix and Use: Gently mix the medium containing the dipeptide before adding it to your cells.

Signaling Pathway Involving Histidine-Containing Peptides

Histidine-containing dipeptides can play a role in various cellular processes, including the regulation of metal ion homeostasis and protection against oxidative stress. The imidazole ring of histidine is a key functional group in these activities.

Caption: Role of H-Gly-His-OH in metal chelation and oxidative stress modulation.

Troubleshooting

| Issue | Possible Cause | Solution |

| Peptide does not dissolve completely in water. | Insufficient mixing or volume of solvent. | Vortex the solution for a longer period. Gentle warming (to 37°C) may aid dissolution. Ensure the correct volume of solvent was added. |

| Precipitation occurs after adding to buffer or medium. | The pH of the final solution is near the isoelectric point (pI) of the peptide, or the buffer components are incompatible. | Adjust the pH of the solution away from the pI (~6.85). Ensure all components of the buffer or medium are compatible. |

| Loss of peptide activity in experiments. | Improper storage leading to degradation (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). | Always store stock solutions in single-use aliquots at -20°C or below. Prepare fresh working solutions for each experiment. |

Conclusion